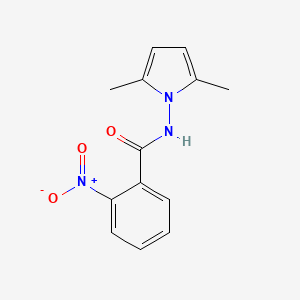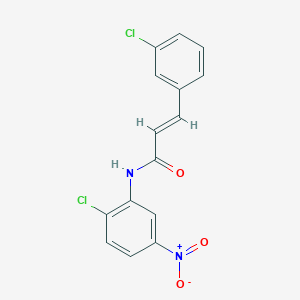
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea, also known as NMU, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea is not fully understood, but it is believed to inhibit the activity of certain enzymes, such as tyrosine kinases and protein kinases. This inhibition leads to a decrease in cell growth and proliferation, making it a potential anticancer agent.
Biochemical and Physiological Effects
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has also been shown to inhibit the activity of certain enzymes, as mentioned above. In vivo studies have shown that N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea can reduce body weight and improve glucose tolerance in obese mice, making it a potential treatment for obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea in lab experiments is its specificity in inhibiting certain enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea can be toxic to cells at high concentrations, which can affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea research. One area of interest is its potential use as a treatment for various diseases, such as cancer, obesity, and diabetes. Another area of interest is its potential use as a herbicide, which could have significant implications for agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea and its effects on different biological processes.
Synthesemethoden
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea can be synthesized through a reaction between 3-chloro-4-methoxyaniline and 3-nitroaniline in the presence of urea. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating obesity and diabetes. In agriculture, N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In material science, N-(3-chloro-4-methoxyphenyl)-N'-(3-nitrophenyl)urea has been studied for its potential use in creating new materials with specific properties.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4/c1-22-13-6-5-10(8-12(13)15)17-14(19)16-9-3-2-4-11(7-9)18(20)21/h2-8H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLZEXCOWYBMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2,4-dihydroxy-6-methyl-5-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5701698.png)

![N-[3-(acetylamino)phenyl]-2-(benzylthio)acetamide](/img/structure/B5701708.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5701716.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(4-propylphenoxy)acetamide](/img/structure/B5701723.png)
![N-[2-(3-chlorophenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5701736.png)


![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5701764.png)


![ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5701780.png)
![N'-{[4-(2,4-dichlorophenoxy)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5701791.png)
